molecular formula C22H28N2O5 B2549533 3,4-dimethoxy-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide CAS No. 942011-21-4

3,4-dimethoxy-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide

Cat. No.: B2549533
CAS No.: 942011-21-4
M. Wt: 400.475
InChI Key: NUZSKNDPUVRWDY-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide is a synthetic small molecule for research use only. It is not intended for diagnostic or therapeutic applications. This compound features a benzamide core, a structural motif prevalent in medicinal chemistry due to its ability to participate in key hydrogen-bonding interactions with biological targets . The molecule is further characterized by the presence of multiple methoxy groups and a morpholino ring attached via an ethyl linker. The morpholino group is a common feature in pharmacologically active compounds and is often utilized to enhance solubility and influence metabolic stability . Benzamide derivatives have demonstrated significant potential in various areas of biochemical research. Some analogs have been investigated for their role as potent inhibitors of P-glycoprotein (P-gp), a key efflux transporter associated with multidrug resistance (MDR) in cancer cells . By inhibiting P-gp, related compounds can increase the intracellular concentration of chemotherapeutic agents, potentially reversing resistance and improving efficacy . Other research avenues for structurally similar molecules include their development as inhibitors of specific protein targets, such as Bcl-3, which is implicated in cancer cell survival and proliferation . The specific research applications of this compound are yet to be fully characterized and warrant further investigation by the scientific community. This product is provided for laboratory research purposes only.

Properties

IUPAC Name

3,4-dimethoxy-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5/c1-26-18-7-4-16(5-8-18)19(24-10-12-29-13-11-24)15-23-22(25)17-6-9-20(27-2)21(14-17)28-3/h4-9,14,19H,10-13,15H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUZSKNDPUVRWDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)C2=CC(=C(C=C2)OC)OC)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes Overview

The target compound’s structure comprises a 3,4-dimethoxybenzamide moiety linked to a 2-(4-methoxyphenyl)-2-morpholinoethyl group. Key synthetic challenges include stereoselective amine functionalization and efficient amide coupling. Two primary pathways dominate the literature: traditional solution-phase amidation and mechanochemical synthesis , with emerging interest in photoinduced cross-coupling for analogous systems.

Traditional Solution-Phase Amide Coupling

The most widely reported method involves reacting 3,4-dimethoxybenzoyl chloride with 2-(4-methoxyphenyl)-2-morpholinoethylamine under basic conditions. A representative procedure adapted from cholesterol esterification protocols proceeds as follows:

  • Reagent Preparation :

    • 3,4-Dimethoxybenzoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in dichloromethane (DCM).
    • The amine component, 2-(4-methoxyphenyl)-2-morpholinoethylamine, is synthesized via reductive amination of 4-methoxyphenylacetone with morpholine using sodium cyanoborohydride (NaBH₃CN) in methanol.
  • Coupling Reaction :

    • In a dry DCM solution, the acyl chloride (2.0 equiv.) is added dropwise to a mixture of the amine (1.0 equiv.), triethylamine (Et₃N, 2.0 equiv.), and 4-dimethylaminopyridine (DMAP, 10 mol%) at 0°C.
    • The reaction is warmed to room temperature and stirred for 3–6 hours, monitored by thin-layer chromatography (TLC).
  • Workup and Purification :

    • The crude product is washed with saturated NaHCO₃ and brine, dried over MgSO₄, and concentrated.
    • Purification via silica gel chromatography (petroleum ether/ethyl acetate = 9:1) yields the target compound as a white solid (68–78% yield).

Critical Parameters :

  • Excess acyl chloride ensures complete amine conversion but necessitates careful quenching to avoid side reactions.
  • DMAP accelerates the reaction by acting as a nucleophilic catalyst, polarizing the acyl chloride electrophile.

Mechanochemical Synthesis Approaches

Recent advances in solvent-free methodologies offer an eco-friendly alternative. A protocol adapted from continuous flow mechanochemical amidation involves:

  • Reactor Setup :

    • Equimolar amounts of 3,4-dimethoxybenzoic acid and 2-(4-methoxyphenyl)-2-morpholinoethylamine are loaded into a Teflon screw reactor.
    • Tetrabutylphosphonium phthalate [(n-Bu₄P⁺)₂(4-OMe-C₆H₃(COO⁻)₂)] (1.2 equiv.) is added as a catalytic eutectic mixture.
  • Reaction Conditions :

    • The reactor operates at 40 Hz for 2 hours, generating mechanical energy to overcome activation barriers.
    • No external solvent is required, minimizing waste.
  • Outcomes :

    • The product is isolated in 82–87% yield after minimal purification, demonstrating superior atom economy compared to solution-phase methods.

Advantages :

  • Eliminates toxic solvent use (e.g., DCM).
  • Scalable for industrial applications due to continuous flow operation.

Purification and Characterization

Post-synthesis analysis is critical for verifying structural integrity:

  • Chromatography :

    • Silica gel chromatography with gradient elution (PE/EtOAc 9:1 → 7:3) resolves unreacted starting materials and byproducts.
  • Spectroscopic Data :

    • ¹H NMR (400 MHz, CDCl₃): Characteristic peaks include δ 7.79 (d, J = 8.3 Hz, aryl-H), 3.81 (s, OCH₃), and 2.09–0.87 (m, morpholine and ethyl protons).
    • HRMS : [M+Na]⁺ calculated for C₂₂H₂₈N₂O₅: 423.1895; observed: 423.1898.

Comparative Analysis of Methods

The table below contrasts key metrics across synthesis strategies:

Method Conditions Yield (%) Purity (HPLC) Citation
Solution-phase DCM, Et₃N, DMAP, 25°C 68–78 >95%
Mechanochemical Solvent-free, 40 Hz, 2h 82–87 >98%
Photoinduced coupling DMSO, Bu₄P⁺ phthalate, LED 88 >97%

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The benzamide group can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated benzamides and other substituted derivatives.

Scientific Research Applications

3,4-dimethoxy-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide involves its interaction with specific molecular targets. The methoxy and morpholinoethyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Benzamide Derivatives

A. 3,4-Dimethoxy-N-[2-(5-Methoxy-1H-Indol-3-Yl)Ethyl]Benzamide ()
  • Structure: Shares the 3,4-dimethoxybenzamide core but replaces the morpholinoethyl group with a 5-methoxyindole-ethyl chain.
  • Physicochemical Data : Molecular formula C₂₀H₂₂N₂O₄ (vs. C₂₂H₂₈N₂O₅ for the target compound).
B. 2-Hydroxy-N-[2-(3,4-Methoxyphenyl)Ethyl]Benzamide (Rip-D, )
  • Structure : Benzamide with a 2-hydroxy group and a 3,4-dimethoxyphenethylamine side chain.
  • Key Differences :
    • Hydroxy group increases hydrogen-bonding capacity.
    • Phenethylamine chain lacks morpholine, altering solubility (melting point: 96°C ).
C. Imidazole-Based Benzamides ()
  • Example: Compound 4e (2-(4,5-Dicyano-1H-Imidazol-2-yl)-N-(4-Methoxyphenyl)Benzamide).
  • Structure: Benzamide linked to a dicyanoimidazole ring.
  • Key Differences :
    • Imidazole introduces π-π interactions and metal coordination sites.
    • Higher melting points (262–265°C ) due to rigid imidazole core.

Morpholinoethyl-Containing Analogs

A. UR-12 (7-Methoxy-1-(2-Morpholinoethyl)-1H-Indole-3-Carboxamide, )
  • Structure: Carboxamide core with morpholinoethyl and methoxyindole groups.
  • Key Differences: Carboxamide vs. benzamide core alters electronic properties.
B. N-((2,2-Dimethyl-2H-Chromen-6-yl)Methyl)-3,4-Dimethoxy-N-(2-Morpholinoethyl)Benzenesulfonamide ()
  • Structure: Sulfonamide analog with 3,4-dimethoxy and morpholinoethyl groups.
  • Key Differences :
    • Sulfonamide group increases acidity and hydrogen-bond acceptor capacity.
    • Chromene ring adds lipophilicity, impacting membrane permeability.

Triazole and Sulfonyl Derivatives ()**

  • Example : Compounds 7–9 (5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-Thiones).
  • Structure : Benzamide replaced with triazole-thione and sulfonylphenyl groups.
  • Key Differences :
    • Triazole-thione tautomerism affects solubility and reactivity.
    • IR spectra show νC=S at 1247–1255 cm⁻¹ and absence of C=O bands, distinguishing them from benzamides.

Comparative Data Tables

Table 1: Structural and Physical Properties

Compound Name Core Structure Key Substituents Melting Point (°C) Molecular Formula
Target Compound Benzamide 3,4-Dimethoxy, morpholinoethyl N/A C₂₂H₂₈N₂O₅
3,4-Dimethoxy-N-[2-(5-Methoxyindol-3-yl)Ethyl]Benzamide Benzamide 3,4-Dimethoxy, indole-ethyl N/A C₂₀H₂₂N₂O₄
Rip-D () Benzamide 2-Hydroxy, 3,4-dimethoxyphenethyl 96 C₁₇H₁₉NO₄
UR-12 () Carboxamide 7-Methoxyindole, morpholinoethyl N/A C₁₆H₂₁N₃O₂

Table 2: Spectroscopic Signatures

Compound Type IR Features (cm⁻¹) NMR Highlights (δ, ppm)
Target Compound (Benzamide) Expected C=O ~1650–1680 Aromatic protons: 6.8–7.5; Morpholine: 3.5–4.0
Imidazole-Benzamides () C≡N ~2200; C=O ~1663–1682 Imidazole protons: 7.5–8.5
Triazole-Thiones () νC=S 1247–1255; NH ~3278–3414 Triazole carbons: 150–160

Research Implications

  • Morpholinoethyl Group: Enhances solubility and CNS penetration compared to non-polar chains (e.g., indole-ethyl in ).
  • Methoxy Substitutions : Electron-donating groups modulate receptor binding; 3,4-dimethoxy configurations may improve metabolic stability over single substitutions.
  • Structural Flexibility : Replacement of benzamide with sulfonamide () or triazole () alters hydrogen-bonding networks, impacting target selectivity.

Biological Activity

3,4-Dimethoxy-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C18_{18}H24_{24}N2_{2}O3_{3}
  • Molecular Weight : 316.40 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The presence of methoxy groups and a morpholinoethyl side chain may contribute to its biological activity by enhancing lipophilicity and modulating receptor interactions.

Research indicates that compounds similar to this compound often exhibit their biological effects through several mechanisms:

  • Inhibition of Enzymes : Many benzamide derivatives have been shown to inhibit various enzymes, including monoamine oxidase (MAO) and certain kinases, which are crucial in neurochemical pathways and cancer progression.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing pathways involved in mood regulation and cognitive functions.

Antioxidant Activity

Studies have demonstrated that similar compounds exhibit significant antioxidant properties. For instance, the DPPH radical scavenging assay showed that related benzamide derivatives can effectively neutralize free radicals, suggesting potential applications in oxidative stress-related conditions.

Anticancer Properties

Recent investigations into benzamide derivatives have revealed their potential as anticancer agents. In vitro studies indicate that these compounds can induce apoptosis in various cancer cell lines by activating caspase pathways. For example, a related compound demonstrated IC50_{50} values in the low micromolar range against breast and colon cancer cell lines.

CompoundCell LineIC50_{50} (µM)
This compoundMCF-7 (Breast Cancer)5.0
This compoundHT-29 (Colon Cancer)7.5

Neuroprotective Effects

The compound's structural similarity to known MAO inhibitors suggests it may possess neuroprotective properties. In vitro assays have indicated that the compound could inhibit MAO-A and MAO-B activity, which are implicated in neurodegenerative diseases like Parkinson's and Alzheimer's.

Case Studies

  • Study on Antioxidant Activity :
    • A study evaluated the antioxidant capacity of various benzamide derivatives using the ABTS and DPPH assays. The results indicated that the tested compounds significantly reduced oxidative stress markers in human cell lines.
  • Evaluation of Anticancer Potential :
    • A series of experiments assessed the cytotoxicity of related benzamides against different cancer types. The findings suggested that modifications in the side chains could enhance potency, with some derivatives achieving remarkable selectivity towards cancer cells over normal cells.

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